Phenethyl 2-furoate
Description
Contextualization of Furoate Esters in Organic Chemistry and Biochemistry
Furoate esters are a class of organic compounds derived from the esterification of 2-furoic acid, a heterocyclic compound featuring a furan (B31954) ring. derpharmachemica.com In the realms of organic chemistry and biochemistry, these esters are recognized for their diverse applications, ranging from serving as flavoring and fragrance agents to acting as intermediates in the synthesis of more complex molecules. derpharmachemica.comontosight.ai The furan ring within their structure imparts specific reactivity and biological activity, making them a subject of interest in medicinal chemistry and materials science. derpharmachemica.com
The synthesis of furoate esters can be achieved through various methods, including the Fischer esterification of 2-furoic acid with an appropriate alcohol in the presence of an acid catalyst. The versatility of this class of compounds is demonstrated by the wide array of possible "R" groups from the alcohol, leading to a broad spectrum of physical and chemical properties. This structural diversity allows for the fine-tuning of characteristics such as volatility, solubility, and biological activity.
Significance of Phenethyl 2-furoate in Advanced Chemical Research
This compound, the ester of 2-furoic acid and phenethyl alcohol, has emerged as a compound of interest in advanced chemical research, particularly in the field of chemical biology. ontosight.ai Its significance stems from its demonstrated ability to interact with specific biological targets, offering a molecular tool to probe and modulate cellular processes. A notable example of its application is in the study of olfaction, where it has been identified as a modulator of olfactory receptors. google.com
The exploration of small molecules like this compound that can selectively interact with biological macromolecules is a cornerstone of chemical biology. These "chemical probes" are instrumental in dissecting complex biological pathways and identifying potential therapeutic targets. burleylabs.co.uk The unique combination of a furan moiety and a phenethyl group in this compound provides a scaffold for potential further derivatization to enhance its specificity and potency as a research tool. While its application as a flavoring agent is well-documented, its role in more intricate biological investigations is an expanding area of study. ontosight.aithegoodscentscompany.com
Detailed Research Findings
Research into this compound has provided valuable insights into its chemical nature and its interactions with biological systems.
Chemical and Physical Properties:
This compound is a colorless to pale yellow liquid with a characteristic honey-rose aroma. thegoodscentscompany.com Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-phenylethyl furan-2-carboxylate | nih.gov |
| CAS Number | 7149-32-8 | nih.gov |
| Molecular Formula | C13H12O3 | nih.gov |
| Molecular Weight | 216.23 g/mol | nih.gov |
| Boiling Point | 169 °C at 30 mmHg | thegoodscentscompany.com |
| Appearance | Pale yellow to yellow orange clear liquid | thegoodscentscompany.com |
| Solubility | Soluble in alcohol; Insoluble in water | thegoodscentscompany.com |
Spectroscopic Data:
Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique used to identify and characterize this compound. The mass spectrum of this compound exhibits a characteristic fragmentation pattern that aids in its identification.
Biological Activity and Research Applications:
A significant area of research for this compound has been its interaction with the olfactory system. A patent application has described its use as a substance capable of counteracting the perception of sweat malodor by acting as an antagonist of specific olfactory receptors. google.com In particular, it has been implicated in the modulation of the human olfactory receptor OR51I2, which is known to be activated by carboxylic acids present in sweat. google.comnih.govgenecards.org This finding positions this compound as a valuable tool for studying the mechanisms of olfaction and for the development of novel deodorant technologies.
While specific studies on the antimicrobial and antioxidant properties of this compound are limited, research on the broader class of furoate esters suggests potential in these areas. For instance, some furoate esters have demonstrated antimicrobial activity by increasing the permeability of the cell membrane of microorganisms. acs.org A study assessing the antimicrobial efficacy of various chemical classes found that some furoate esters exhibited microbial inhibition against Aspergillus brasiliensis and Pseudomonas aeruginosa. acs.org This suggests that this compound may possess similar properties, warranting further investigation.
The use of small molecules as probes is a fundamental aspect of chemical biology. burleylabs.co.uk While this compound's role as a modulator of an olfactory receptor is a prime example of its utility as a chemical probe, its potential applications in other biological contexts are still being explored. The structural motifs present in this compound could serve as a starting point for the design of new probes for a variety of biological targets.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylethyl furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-13(12-7-4-9-15-12)16-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPSYARWSBJEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221707 | |
| Record name | Phenethyl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow orange liquid; honey rose aroma | |
| Record name | Phenethyl 2-furoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1508/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
169.00 °C. @ 30.00 mm Hg | |
| Record name | 2-Phenylethyl 2-furancarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; Soluble in oils, Soluble (in ethanol) | |
| Record name | Phenethyl 2-furoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1508/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.138-1.150 | |
| Record name | Phenethyl 2-furoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1508/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7149-32-8 | |
| Record name | 2-Phenylethyl 2-furoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl 2-furoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furancarboxylic acid, 2-phenylethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenethyl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENETHYL 2-FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWX2P7Q8FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenylethyl 2-furancarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations of Phenethyl 2 Furoate
Esterification Pathways for Phenethyl 2-furoate Synthesis
The primary method for synthesizing this compound is through the esterification of phenethyl alcohol with 2-furoic acid. This process can be achieved through both conventional chemical techniques and more advanced catalytic approaches.
Conventional Chemical Esterification Techniques
Traditional synthesis of 2-furoate esters, including this compound, often involves the Fischer esterification reaction. conicet.gov.ar This method utilizes the condensation of an alcohol with a carboxylic acid in the presence of a strong acid catalyst. Common catalysts for this process include sulfuric acid, toluene-4-sulfonic acid, and thionyl chloride. conicet.gov.ar While effective, these conventional methods can present environmental and purification challenges due to the use of corrosive and hazardous reagents. conicet.gov.argoogle.com
Catalytic Approaches in this compound Synthesis
To address the limitations of conventional methods, significant research has focused on developing more efficient and environmentally benign catalytic systems.
Heterogeneous acid catalysts have emerged as a promising alternative. For instance, tungstophosphoric acid supported on zirconia has been successfully employed for the esterification of 2-furoic acid with various alcohols, including phenethyl alcohol. conicet.gov.ar This solid acid catalyst offers advantages such as ease of separation from the reaction mixture and potential for reuse, contributing to a greener synthetic process. conicet.gov.ar Studies have shown that parameters like reaction temperature, catalyst loading, and the molar ratio of reactants significantly influence the conversion efficiency. conicet.gov.ar For example, in the synthesis of n-butyl-2-furoate using a zirconia-based catalyst, increasing the temperature from 110 °C to 125 °C resulted in a substantial increase in conversion from 25% to 93% over 24 hours. conicet.gov.ar
Another innovative approach involves the use of platinum dioxide (PtO₂) as a catalyst for transesterification under neutral conditions. rsc.org This method has demonstrated high reactivity for a variety of methyl esters, including methyl 2-furoate, with different alcohols. rsc.org The reaction proceeds smoothly under mild conditions and offers excellent yields. rsc.org
The following table summarizes the key aspects of different catalytic approaches for furoate ester synthesis.
| Catalyst System | Reactants | Key Findings | Reference |
| Tungstophosphoric acid/Zirconia | 2-furoic acid, various alcohols | Mesoporous acid zirconia modified catalyst showed the highest activity. The catalyst is reusable. | conicet.gov.ar |
| Platinum Dioxide (PtO₂) | Methyl esters (including methyl 2-furoate), ethanol | High reactivity and excellent yields under neutral conditions. | rsc.org |
| Potassium Iodide (KI) / tert-butyl hydroperoxide (TBHP) | Aldehydes, alcohols | Induces oxidative esterification via in-situ generated iodine. | researchgate.net |
Biocatalytic and Enzymatic Routes to this compound and Analogues
In the quest for sustainable and "natural" production methods, biocatalysis has gained significant traction. Enzymes, particularly lipases, and whole-cell microorganisms are increasingly being explored for the synthesis of esters like this compound. nih.govnih.gov
Enzymatic Esterification Studies
Lipases are widely used biocatalysts for esterification reactions due to their broad substrate specificity and stability. researchgate.net The enzymatic synthesis of esters can be performed through direct esterification or transesterification. mdpi.com Research has demonstrated the successful synthesis of various phenethyl esters using immobilized lipases. For example, Novozym 435, a commercial lipase (B570770) from Candida antarctica, has been effectively used for the synthesis of phenethyl formate (B1220265) and caffeic acid phenethyl ester. nih.govmdpi.com In the synthesis of phenethyl formate, optimizing conditions such as enzyme concentration, reactant molar ratio, and temperature led to a conversion yield of 95.92%. nih.gov
The choice of solvent and the presence of water can significantly impact the efficiency of enzymatic esterification. mdpi.com While organic solvents are commonly used, there is a growing interest in using greener alternatives like deep eutectic solvents. mdpi.com Furthermore, a novel approach using an immobilized acyltransferase from Mycobacterium smegmatis has enabled the efficient synthesis of 2-phenethyl acetate (B1210297) in water, a challenging feat due to the competing hydrolysis reaction. rsc.orgnih.gov
The table below highlights key findings from various enzymatic esterification studies for the synthesis of phenethyl esters.
| Enzyme | Ester Synthesized | Key Optimization Parameters | Conversion/Yield | Reference |
| Novozym 435 | Phenethyl formate | Enzyme concentration, molar ratio, temperature, solvent | 95.92% conversion | nih.gov |
| Immobilized A. niger lipase | Caffeic acid phenethyl ester | Molar ratio, temperature, time, water loading | Yields up to 21.34% | mdpi.com |
| Immobilized Mycobacterium smegmatis acyltransferase | 2-Phenethyl acetate | Acyl donor, molar ratio, water content | 99.17% conversion | rsc.orgnih.gov |
Microorganism-Mediated Transformations and Bioproduction Potential
The production of the precursor, phenethyl alcohol, can be achieved through microbial fermentation, which is considered a "natural" process. nih.gov The Ehrlich pathway is a key metabolic route for the biotransformation of L-phenylalanine into 2-phenylethanol (B73330) by various microorganisms, including yeasts like Saccharomyces cerevisiae and Kluyveromyces marxianus, as well as bacteria. nih.govnih.gov However, the toxicity of phenethyl alcohol to the producing microorganisms can limit the yield. nih.gov
Recent advancements focus on overcoming this limitation through strategies like in situ product removal. nih.gov Furthermore, genetically engineered microorganisms are being developed to enhance the production of 2-phenylethanol from various feedstocks, including gaseous substrates like carbon monoxide and carbon dioxide. google.com
In some cases, microorganisms can directly produce esters. For example, during the fermentation of tomato pomace hydrolysate by Kluyveromyces marxianus, methyl 2-furoate was detected as one of the volatile compounds produced. sci-hub.se This highlights the potential for direct bioproduction of furoate esters, although the synthesis of this compound through this route has not been explicitly detailed.
Exploration of Precursor Chemistry and Derivatization
The synthesis of this compound relies on the availability of its precursors: phenethyl alcohol and 2-furoic acid. 2-Furoic acid itself is a derivative of furfural (B47365), a renewable chemical feedstock obtained from lignocellulosic biomass. conicet.gov.ar The oxidation of furfural yields 2-furoic acid, which serves as a key starting material for a range of furoate esters. conicet.gov.ar
Further derivatization of the furan (B31954) ring or the phenethyl group can lead to a variety of analogues with potentially unique flavor and fragrance profiles. For instance, the synthesis of various 2-furoic acid derivatives with improved yields has been explored, involving intermediates like alkoxy 2-furoate esters. google.com The chemistry of the furan moiety allows for various transformations, as seen in studies on the synthesis of naphtho[2,3-b]furan (B13665818) structures from functionalized furan derivatives. researchgate.net
Furfural and Furoic Acid as Synthetic Building Blocks
The synthesis of this compound relies on key bio-based platform chemicals, primarily furfural and its derivative, 2-furoic acid. Furfural, an aldehyde derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, serves as a crucial starting material. scielo.org.coconicet.gov.ar The conversion of furfural to 2-furoic acid is a pivotal oxidation step, achievable through various chemical and biocatalytic methods. wikipedia.org
The traditional industrial route for 2-furoic acid production is the Cannizzaro reaction, where furfural undergoes disproportionation in an aqueous sodium hydroxide (B78521) solution. wikipedia.org This process, however, is limited by a theoretical maximum yield of 50%, as it produces furfuryl alcohol and sodium 2-furancarboxylate in equal measure. wikipedia.orggoogle.com To overcome this limitation and improve efficiency, significant research has focused on catalytic oxidation.
Catalytic approaches offer higher yields and selectivity. For instance, the aerobic oxidation of furfural using heterogeneous catalysts has shown promising results. Studies have explored various catalyst systems, including gold nanoparticles supported on metal oxides. google.comuniovi.es A method using a supported catalyst based on gold nanoparticles in a non-alkaline aqueous medium has been reported to achieve yields of 2-furoic acid as high as 98%. google.com Other successful catalysts include Au/TiO2, which suppresses the co-production of furfuryl alcohol, and ruthenium complexes, which have demonstrated a 98% yield of furoic acid from furfural under basic conditions. uniovi.esacs.org
Biocatalytic transformation presents an alternative, environmentally benign pathway. The microorganism Nocardia corallina has been utilized to oxidize furfural, achieving an 88% yield of 2-furoic acid. wikipedia.orggoogle.com This method avoids the harsh conditions and co-product generation associated with the Cannizzaro reaction. google.com
Table 1: Selected Methods for the Oxidation of Furfural to 2-Furoic Acid
| Method | Catalyst/Reagent | Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Cannizzaro Reaction | Aqueous NaOH | Disproportionation | 50 | wikipedia.orggoogle.com |
| Heterogeneous Catalysis | Supported Gold Nanoparticles | Gaseous O₂, non-alkaline aqueous medium | ~98 | google.com |
| Heterogeneous Catalysis | Au/TiO₂ | <120°C, 20 bar O₂, pH 8 buffer | High Selectivity | uniovi.es |
| Homogeneous Catalysis | Ruthenium PNP Pincer Complex | NaOH, Water | 98 | acs.org |
| Biocatalysis | Nocardia corallina | Microbial Conversion | 88 | wikipedia.orggoogle.com |
Once 2-furoic acid is obtained, the final step in the synthesis of this compound is Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 2-furoic acid with phenethyl alcohol. conicet.gov.ar Research on clean esterification methods has demonstrated the use of solid acid catalysts, such as tungstophosphoric acid/zirconia composites, to facilitate this transformation. conicet.gov.ar The general procedure involves heating a mixture of 2-furoic acid, phenethyl alcohol, and the catalyst, followed by purification of the resulting ester. conicet.gov.ar This esterification is a versatile reaction for producing a variety of furoate esters. conicet.gov.arthegoodscentscompany.com
Chemical Modifications and Analogues of this compound
The molecular structure of this compound, comprising a furan ring linked via an ester functional group to a phenethyl moiety, allows for various chemical modifications to produce a range of analogues with potentially different properties. These modifications can target the alcohol-derived portion of the ester or the furan ring itself.
A straightforward approach to generating analogues is to vary the alcohol used in the esterification with 2-furoic acid. This leads to a homologous series of alkyl 2-furoates. conicet.gov.ar The synthesis of these compounds generally follows the same acid-catalyzed esterification procedure as for this compound. conicet.gov.ar For example, using a mesoporous acid zirconia-modified catalyst (ZrTPA30PEGT100), 2-furoic acid has been successfully reacted with a variety of alcohols to produce the corresponding esters. conicet.gov.ar The structure of the alcohol has been shown to influence the reaction conversion rates. conicet.gov.ar
Table 2: Synthesis of Various Alkyl 2-Furoates via Esterification of 2-Furoic Acid
| Alcohol Reactant | Product (Analogue of this compound) | Reaction Conditions | Conversion (%) | Reference(s) |
|---|---|---|---|---|
| Methyl alcohol | Methyl 2-furoate | ZrTPA30PEGT100 catalyst, 125°C, 24h | 93 | conicet.gov.ar |
| n-Butyl alcohol | n-Butyl 2-furoate | ZrTPA30PEGT100 catalyst, 125°C, 24h | 93 | conicet.gov.ar |
| Phenethyl alcohol | This compound | ZrTPA30PEGT100 catalyst, 125°C, 24h | 94 | conicet.gov.ar |
| Cyclohexyl alcohol | Cyclohexyl 2-furoate | ZrTPA30PEGT100 catalyst, 125°C, 24h | 65 | conicet.gov.ar |
Beyond simple ester analogues, more complex modifications can be made. For instance, the furan ring itself can be altered. Research into the synthesis of brominated 2(5H)-furanone derivatives often starts from furfural, which is first converted to a 5-hydroxy-2(5H)-furanone intermediate. unipi.it This highlights the potential for transforming the core heterocyclic structure derived from furfural into different classes of compounds.
Another area of modification involves the ester group. The compound 1-ethoxyvinyl 2-furoate has been developed as a highly reactive acylating agent for the efficient lipase-catalyzed desymmetrization of prochiral diols. acs.org This demonstrates a functional modification of the ester linkage to create a reagent for stereoselective synthesis. acs.org Furthermore, synthetic methods exist for preparing various derivatives of 2-furoic acid itself, for example, by introducing alkoxy groups at the 5-position of the furan ring before subsequent saponification, allowing for a broader range of ester precursors. google.com
Advanced Analytical Methodologies for Phenethyl 2 Furoate Characterization and Quantification
Spectroscopic Techniques in Structural Elucidation
Mass Spectrometry Applications (e.g., GC-MS, LC-HRMS)Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), is a powerful tool for the structural elucidation and identification of compounds like phenethyl 2-furoate. In GC-MS analysis, the compound is first vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. Subsequently, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. For this compound, the mass spectrum typically shows characteristic peaks corresponding to the molecular ion and various fragment ions.nih.govmassbank.euFor instance, a prominent peak is often observed at m/z 104, corresponding to the phenylethyl fragment, and another at m/z 95, representing the furoate moiety.nih.govmassbank.euThis fragmentation pattern is crucial for confirming the compound's identity, especially in complex mixtures like food and beverages where it is used as a flavoring agent.nih.govmdpi.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), offers even greater specificity and accuracy. researchgate.net HRMS can measure the mass of a molecule with very high precision, allowing for the determination of its elemental composition. This is particularly useful for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). While specific LC-HRMS data for this compound is not extensively detailed in the provided results, the technique is widely applied for the analysis of similar flavor compounds and contaminants in food. researchgate.net The use of techniques like headspace (HS) and headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is common for analyzing volatile and semi-volatile compounds, including furan (B31954) derivatives, in various food matrices. mdpi.comrestek.com
Chromatographic-Spectroscopic Coupling (e.g., GC-FID, GC-MS)The coupling of chromatography with spectroscopy is fundamental for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for identifying and quantifying volatile and semi-volatile compounds in complex samples.mdpi.commdpi.comIt combines the high separation efficiency of GC with the sensitive and specific detection capabilities of MS.mdpi.comIn the context of flavor analysis, GC-MS allows for the separation of numerous volatile compounds in a sample, with subsequent identification based on their mass spectra and retention times.mdpi.comresearchgate.netThe identification of this compound in a sample would involve comparing its retention time and mass spectrum with that of a known standard.nih.gov
Gas Chromatography-Flame Ionization Detection (GC-FID) is another widely used coupled technique, particularly for quantification. mdpi.comredalyc.org After separation on the GC column, the eluted compounds are burned in a hydrogen-air flame. The combustion process produces ions, generating a current that is proportional to the amount of organic compound present. While GC-FID does not provide structural information like MS, it is known for its robustness, wide linear range, and high sensitivity for carbon-containing compounds, making it suitable for the routine quantitative analysis of this compound in quality control settings. mdpi.comshd-pub.org.rs Often, GC-MS is used for initial identification, and GC-FID is employed for subsequent quantification due to its reliability and cost-effectiveness. mdpi.com
Chromatographic Separation and Quantification Methods
High-Performance Liquid Chromatography (HPLC) Development and ValidationHigh-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including esters like this compound.prin.eduijcrt.orgMethod development in HPLC involves a systematic optimization of various parameters to achieve the desired separation.prin.edubioline.org.brThis includes selecting an appropriate stationary phase (column), mobile phase (solvent mixture), and detector.ijcrt.orgFor a compound like this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water.bioline.org.brscispace.com
The development of a robust HPLC method requires careful consideration of the analyte's chemical properties, such as its polarity and solubility. ijcrt.org The detection wavelength for UV detection would be selected based on the UV absorbance spectrum of this compound. scispace.comscielo.br Method validation is a critical step to ensure the reliability of the analytical data. scispace.com This process involves assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. bioline.org.brscielo.br For instance, linearity would be established by analyzing a series of standard solutions of this compound at different concentrations and plotting the detector response against the concentration. bioline.org.brscispace.com While the search results provide general principles of HPLC method development and validation, specific validated HPLC methods for the routine analysis of this compound are not detailed.
Gas Chromatography (GC) for Volatile Compound AnalysisGas Chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound, especially in the context of food and fragrance analysis.mdpi.commdpi.comThe separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.redalyc.orgThe choice of the GC column, particularly the stationary phase, is crucial for achieving good resolution of the target analyte from other components in the sample matrix.nih.govFor the analysis of esters and other flavor compounds, columns with non-polar (e.g., HP-5MS) or polar (e.g., HP-Innowax) stationary phases are commonly used.nih.govmdpi.com
Headspace (HS) and solid-phase microextraction (SPME) are common sample introduction techniques for GC analysis of volatile compounds in solid or liquid samples. mdpi.comrestek.com These techniques allow for the extraction and concentration of volatile analytes from the sample matrix before their introduction into the GC system, thereby enhancing sensitivity. restek.commdpi.com For example, HS-SPME-GC-MS has been successfully used to analyze for furan derivatives in various food products. mdpi.comacs.org The quantification of this compound by GC would typically involve the use of an internal or external standard and the creation of a calibration curve. notulaebotanicae.ro The retention index, a measure of a compound's retention time relative to a series of n-alkanes, can be used to aid in the identification of this compound, especially when comparing results across different GC systems. nih.govnih.gov
Thin-Layer Chromatography (TLC) and Related TechniquesThin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the qualitative analysis and screening of compounds like this compound.google.comIn TLC, a stationary phase, typically a thin layer of adsorbent material such as silica (B1680970) gel, is coated onto a flat carrier like a glass plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.google.com
The separated spots can be visualized under UV light if the compounds are UV-active, or by spraying with a suitable chromogenic reagent. google.comillinois.edu For this compound, its aromatic rings would likely allow for visualization under UV light. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification by comparing it to the Rf value of a standard. uspnf.com While TLC is generally considered a qualitative or semi-quantitative technique, it can be a valuable tool for rapid screening of multiple samples or for monitoring the progress of a chemical reaction. google.com For more accurate quantification, other techniques like HPLC or GC are preferred. ijcrt.orgnotulaebotanicae.ro
Data Tables
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Molecular Ion [M]+ | m/z 216 | |
| Major Fragment Ions (m/z) | 104, 95, 39, 105, 91 | nih.gov |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| Instrumentation | HITACHI M-80B | nih.gov |
| Predicted CCS ([M+H]+) | 146.6 Ų | uni.lu |
CCS: Collision Cross Section
Table 2: Gas Chromatography Parameters for Furan Derivatives Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Column Type | HP-5MS | mdpi.com |
| Column Dimensions | 30 m x 0.25 mm x 0.25 µm | redalyc.org |
| Carrier Gas | Helium/Hydrogen | redalyc.orgmdpi.com |
| Flow Rate | 1.0 mL/min | mdpi.com |
| Injector Temperature | 250 °C | redalyc.org |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | mdpi.commdpi.com |
| Sample Preparation | Headspace-Solid Phase Microextraction (HS-SPME) | restek.commdpi.com |
Table 3: High-Performance Liquid Chromatography Method Parameters
| Parameter | Condition/Description | Source(s) |
|---|---|---|
| Mode | Reversed-Phase (RP-HPLC) | scispace.com |
| Stationary Phase | C18 column | bioline.org.brscispace.com |
| Mobile Phase | Acetonitrile and Water mixture | bioline.org.brscispace.com |
| Flow Rate | 1.0 mL/min | scispace.comscielo.br |
| Detector | UV Spectrophotometer | scispace.comscielo.br |
| Validation Parameters | Linearity, Specificity, Accuracy, Precision, LOD, LOQ | bioline.org.brscispace.comscielo.br |
LOD: Limit of Detection, LOQ: Limit of Quantitation
Advanced Hyphenated Techniques for Complex Mixture Analysis
The characterization and quantification of specific volatile and semi-volatile compounds like this compound within complex matrices, such as food and beverages, necessitate analytical techniques that offer high separation efficiency and selective identification. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. fao.orgfragranceu.com These integrated systems provide comprehensive data, enabling the resolution of individual components from a multitude of others and their subsequent structural elucidation and quantification. diabloanalytical.com
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of flavor and aroma compounds, including esters like this compound. fragranceu.com The gas chromatograph separates volatile compounds based on their boiling points and polarity, while the mass spectrometer provides mass-to-charge ratio data, which allows for the identification of the compounds by comparing the obtained mass spectra with spectral libraries. fragranceu.com For enhanced sensitivity and selectivity, especially in intricate food matrices, sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) are often employed prior to GC-MS analysis. nih.govgoogle.com This technique allows for the extraction and concentration of volatile and semi-volatile analytes from the sample's headspace, minimizing matrix interference. google.com
A notable application of this approach was demonstrated in a 2023 study on durum wheat pasta enriched with grape pomace flour. nih.govmdpi.com Researchers utilized HS-SPME coupled with GC-MS to analyze the volatile organic compounds (VOCs). In this complex food matrix, this compound was identified in cooked pasta samples enriched with 15% grape pomace, where it constituted a relative peak area of 3.25% of the total volatile profile. nih.govmdpi.com This finding highlights the capability of HS-SPME-GC-MS to detect and provide semi-quantitative information on trace flavor compounds introduced or altered by food processing and formulation. nih.gov
The mass spectrum of this compound obtained by GC-MS is a critical tool for its unambiguous identification. The electron ionization (EI) mass spectrum is characterized by specific ion fragments that form a unique fingerprint for the molecule.
Table 1: GC-MS Data for this compound
Data sourced from PubChem CID 251531. google.com
For even more challenging analytical scenarios, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers superior resolving power. thegoodscentscompany.com This advanced technique utilizes two columns with different stationary phases, providing a much higher peak capacity and allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. thegoodscentscompany.com While specific studies on this compound using GCxGC-TOFMS are not prevalent, the analysis of complex matrices like coffee and wine for various furan derivatives and esters demonstrates the potential of this technique for resolving and identifying trace flavor compounds in highly complex samples. inchem.orgscribd.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents another powerful hyphenated technique, particularly for compounds that are less volatile or thermally labile. diabloanalytical.com While GC-MS is generally preferred for a volatile ester like this compound, LC-MS/MS can be a viable alternative, especially when analyzing a wide range of compounds with varying volatilities in a single run. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for precise quantification even at very low concentrations.
The selection of the appropriate hyphenated technique depends on the specific analytical challenge, including the nature of the matrix, the expected concentration of this compound, and the need for quantitative versus qualitative data. The research findings for related compounds in complex food systems provide a strong methodological foundation for the targeted analysis of this compound.
Table 2: Research Findings on this compound in a Complex Mixture
Data from Gerardi, C. et al. (2023). nih.govmdpi.com
Table 3: Compound Names Mentioned in the Article
Investigations into the Biological Activity and Mechanistic Pharmacology of Phenethyl 2 Furoate
In Vitro Studies on Cellular and Subcellular Systems
The initial exploration of phenethyl 2-furoate's biological relevance has been conducted through a series of in vitro studies. These investigations provide a foundational understanding of its effects on various model systems and begin to unravel the specific cellular and subcellular pathways it may influence.
Assessment of Biological Effects in Model Systems
The biological effects of this compound have been assessed in various in vitro models. As a flavoring agent, its interactions with biological systems are of interest. nih.gov Studies have been conducted to evaluate its potential effects, including its role in cellular processes. nih.govthegoodscentscompany.com For instance, research into related furoate esters, such as fluticasone (B1203827) furoate, has demonstrated potent anti-inflammatory activity in models of respiratory inflammation. physiology.org Fluticasone furoate, which shares the furoate ester moiety, has shown significant inhibition of eosinophil influx in a rat model of allergic lung inflammation. physiology.org While not directly this compound, these studies on structurally related compounds provide a basis for understanding the potential biological activities of the furoate ester class.
In other model systems, the broader class of furoate esters has been investigated for various biological activities. For example, certain corticosteroid 17-heterocyclic aromatic esters, including furoates, have demonstrated significant topical anti-inflammatory potencies. nih.gov Specifically, a 21-chloro 17-(2'-furoate) derivative was found to be eight times as potent as betamethasone (B1666872) valerate (B167501) in a mouse ear assay. nih.gov
Mechanistic Studies on Cellular Targets and Pathways
Mechanistic studies have begun to shed light on the cellular targets and pathways influenced by furoate esters. For example, fluticasone furoate exerts its anti-inflammatory effects through potent activity in key pathways downstream of the glucocorticoid receptor (GR). physiology.org These include the transrepression of the nuclear factor-κB (NF-κB) pathway and the transactivation of the glucocorticoid response element pathway. physiology.org Furthermore, it has been shown to inhibit the proinflammatory cytokine tumor necrosis factor-α. physiology.org
The interaction of furoate esters with cellular receptors has been a key area of investigation. The crystal structure of fluticasone furoate bound to the glucocorticoid receptor ligand-binding domain reveals that the 17α-furoate ester group occupies a lipophilic pocket on the receptor more fully than other esters like propionate (B1217596). researchgate.netpnas.org This enhanced fit is thought to contribute to its high binding affinity and potency. researchgate.netacs.org Studies have shown that fluticasone furoate has a very fast association and slow dissociation from the glucocorticoid receptor, resulting in a high relative receptor affinity. physiology.org
While direct mechanistic studies on this compound are less common, research on related compounds provides valuable insights. For instance, caffeic acid phenethyl ester has been shown to suppress the activation of Toll-like receptor 4 (TLR-4) and NF-κB in macrophages. mdpi.com Additionally, other phenolic compounds have been observed to modulate signaling pathways such as STAT3, ERK1/2, and JNK MAPK. mdpi.com
Enzyme-Mediated Reactions and Metabolic Fate
The biotransformation and enzymatic interactions of this compound are critical to understanding its biological activity and persistence in biological systems.
Enzymatic Hydrolysis and Biotransformation Pathways
This compound, as an ester, is expected to undergo enzymatic hydrolysis. This process would break the ester bond, yielding phenethyl alcohol and 2-furoic acid. icesi.edu.co The metabolic fate of related furoate esters has been studied more extensively. For instance, fluticasone furoate is metabolized by cytochrome P450 3A4 (CYP3A4) in the liver. drugbank.com This metabolism involves hydrolysis of the S-fluoromethyl carbothioate group, leading to an inactive metabolite. drugbank.com It is primarily eliminated in the feces. drugbank.com
The enzymatic degradation of furan-based polyesters, such as poly(ethylene 2,5-furanoate) (PEF), has also been investigated. Cutinases have been shown to effectively hydrolyze PEF, breaking it down into its constituent monomers. mdpi.comresearchgate.net This demonstrates the susceptibility of the furan (B31954) structure within esters to enzymatic action.
In the context of fermentation, microorganisms can also biotransform furan-containing compounds. For example, in the fermentation of spent coffee grounds hydrolysates, methyl 2-furoate can be formed from its precursor, 2-furancarboxylic acid. mdpi.com Yeast, such as Saccharomyces cerevisiae, can produce 2-phenylethanol (B73330) through the Ehrlich pathway, which could then potentially be esterified to form phenethyl esters. researchgate.net
Interaction with Enzyme Systems (e.g., specific esterases, P450)
The interaction of this compound and related compounds with specific enzyme systems is a key determinant of their metabolic profile. The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, is known to be involved in the metabolism of many xenobiotics, including some furoate esters like fluticasone furoate. drugbank.commdpi.com It is important to note that interactions with CYP enzymes can be complex, with some compounds acting as inhibitors or inducers of these enzymes. jiaci.org For example, some benzoate (B1203000) esters have been identified as activators of CYP3A4. mdpi.com
Esterases are another critical class of enzymes in the metabolism of ester-containing compounds. nih.gov These enzymes are responsible for the hydrolysis of the ester bond. icesi.edu.co The activity of esterases can be influenced by various factors, and some compounds have been shown to inhibit their function. nih.gov For example, certain flavonoids found in grapefruit juice have been identified as esterase inhibitors. nih.gov
The physical interaction between different CYP450 enzymes can also influence their metabolic activity. For instance, interactions between CYP2C9 and other CYPs like CYP2C19 and CYP3A4 have been shown to alter their catalytic behavior. nih.gov
Structure-Activity Relationship (SAR) Studies of Furoate Esters
Structure-activity relationship (SAR) studies of furoate esters have been crucial in understanding how modifications to their chemical structure influence their biological activity. These studies often focus on comparing the effects of different ester groups attached to a common molecular scaffold.
A prominent example is the comparison between fluticasone furoate and fluticasone propionate. Although they share the same steroidal backbone, the difference in the 17α-ester group (furoate vs. propionate) leads to significant differences in their pharmacological properties. acs.orgresearchgate.net The furoate ester in fluticasone furoate allows for a better fit within the glucocorticoid receptor's ligand-binding pocket, which is believed to account for its enhanced binding affinity and longer duration of action compared to the propionate ester. researchgate.netacs.orgdiva-portal.org
Influence of Phenethyl Moiety Modifications on Biological Response
Receptor Interaction and Signal Transduction Investigations
Understanding how a compound interacts with cellular receptors and modulates signaling pathways is fundamental to elucidating its mechanism of action.
Evidence suggests that this compound can interact with specific cellular receptors. A notable finding comes from a patent for screening compounds that counteract the perception of sweat malodor, which identified this compound as a blocker of carboxylic acid-binding olfactory receptors. google.comgoogle.com The screening methods described in the patent, such as fluorescence polarization and surface plasmon resonance (SPR), are standard techniques for assessing ligand-receptor binding. google.com
In such assays, a decrease in signal (e.g., fluorescence polarization) when this compound is introduced to a mixture of the receptor and its natural ligand (a carboxylic acid) indicates that this compound is competing for binding to the receptor. google.com While this study qualitatively identifies this compound as a ligand for these olfactory receptors, quantitative binding affinity data such as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) are not provided in the available documentation.
Table 3: Summary of Receptor Interaction Findings for this compound
| Receptor Class | Specific Receptor (if known) | Interaction Type | Method of Detection | Source |
| Olfactory Receptors | Carboxylic acid-binding ORs | Antagonist/Blocker | Functional assays (e.g., luciferase reporter gene), Binding assays (e.g., fluorescence polarization) | google.comgoogle.com |
The binding of a ligand to a receptor typically initiates a cascade of intracellular events known as a signal transduction pathway. The nature of this modulation can be agonistic (activating the pathway) or antagonistic (blocking the pathway).
The identification of this compound as a blocker of olfactory receptors suggests it acts as an antagonist. google.comgoogle.com Many olfactory receptors are G-protein coupled receptors (GPCRs) that, upon activation by their odorant ligand, lead to an increase in intracellular cyclic AMP (cAMP). google.comnih.gov An antagonist like this compound would bind to the receptor but fail to elicit this response, thereby blocking the signaling pathway. The use of a luciferase reporter gene under the control of a cAMP-inducible promoter is a common method to screen for such antagonists; a lack of light production in the presence of the natural ligand and the test compound indicates antagonism. google.com
Furthermore, research on structurally related compounds provides insights into potential signaling pathways that could be modulated by this compound. For example, Caffeic Acid Phenethyl Ester (CAPE) is a well-known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation. mdpi.commdpi.com It has also been shown to modulate other pathways, including those involving STAT3 and Akt. mdpi.com While direct evidence for this compound is needed, these findings in analogous compounds suggest plausible avenues for future investigation into its effects on major cellular signaling cascades.
Computational Chemistry and Molecular Modeling of Phenethyl 2 Furoate
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of molecules. DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying molecules of the size and complexity of phenethyl 2-furoate. These calculations are crucial for understanding the molecule's electronic structure and conformational possibilities, which in turn dictate its reactivity and physical properties.
DFT is employed to analyze the electronic structure of this compound, providing a detailed picture of electron distribution and molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. researchgate.netekb.eg A smaller gap suggests higher reactivity.
Other reactivity descriptors that can be calculated using DFT include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net These parameters help in predicting how this compound will behave in chemical reactions. For instance, Molecular Electrostatic Potential (MEP) maps can visualize the electron density around the molecule, identifying regions prone to electrophilic or nucleophilic attack. researchgate.net In this compound, the electron-rich oxygen atoms of the ester and furan (B31954) moieties are expected to be primary sites for electrophilic interaction.
Table 1: Illustrative DFT-Calculated Electronic Properties for Furan-Containing Compounds This table presents typical electronic property values obtained from DFT calculations for molecules containing furan rings, illustrating the type of data generated for this compound. Data is based on general findings from related studies. researchgate.netekb.eg
| Parameter | Symbol | Typical Value Range | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 eV | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -0.2 eV | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.5 to 6.0 eV | Chemical reactivity, stability |
| Electronegativity | χ | 3.0 to 3.5 eV | Electron-attracting tendency |
| Chemical Hardness | η | 2.2 to 3.0 eV | Resistance to charge transfer |
| Global Electrophilicity Index | ω | 1.5 to 2.5 eV | Electrophilic nature |
This compound is a flexible molecule due to the rotatable bonds in its phenethyl and ester groups. Conformational analysis using DFT is essential to identify the most stable three-dimensional structures (conformers) and to understand the energetic landscape of the molecule. mdpi.com By systematically rotating key dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped.
The results of such analyses typically reveal several low-energy conformers that exist in equilibrium. mdpi.com The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies. These studies can identify the most probable shapes the molecule will adopt in different environments, which is crucial for understanding its interaction with biological receptors or its packing in a crystal lattice. mdpi.comrsc.org The stability of different conformers is governed by a delicate balance of steric hindrance and subtle intramolecular interactions.
Electronic Structure Analysis and Reactivity Prediction
Molecular Docking and Dynamics Simulations
To understand how this compound might interact with biological systems, such as olfactory receptors or metabolic enzymes, molecular docking and dynamics simulations are employed. These methods build upon the static information from QM calculations to simulate the dynamic behavior of the molecule in a complex biological environment.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a target receptor, which is typically a protein. pandawainstitute.com The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a binding energy score. researchgate.net Lower binding energy values suggest a more stable ligand-receptor complex. researchgate.net
For this compound, docking studies could be used to predict its interaction with olfactory receptors to understand the structural basis of its honey-rose aroma. thegoodscentscompany.com These simulations can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. For example, studies on other furan-containing molecules have successfully used docking to predict their binding to enzymes like cyclooxygenase (COX) or Interleukin-13. ekb.egresearchgate.net The software used for such simulations includes AutoDock Vina and Argus Lab, with visualization tools like Discovery Studio and PyMol to analyze the results. pandawainstitute.comresearchgate.net
Table 2: Illustrative Molecular Docking Results for this compound with Hypothetical Receptors This table provides a hypothetical example of results from a molecular docking study, showing predicted binding affinities and key interacting residues for this compound with illustrative protein targets.
| Target Receptor | Receptor Class | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Olfactory Receptor 1 | G-protein coupled receptor | -7.5 | Trp104, Phe198, Val202 |
| Cytochrome P450 2A6 | Metabolic Enzyme | -6.8 | Phe117, Leu240, Ser298 |
| Human Serum Albumin | Transport Protein | -8.2 | Tyr150, Arg222, Leu238 |
While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a view of the system's evolution over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. researchgate.net
An MD simulation of this compound within a binding pocket or in an aqueous solution can reveal how the molecule adapts its conformation in a biological milieu. nih.gov These simulations can assess the stability of the interactions predicted by docking and calculate more accurate binding free energies. Such studies are computationally intensive but provide a detailed understanding of the dynamic nature of molecular recognition. researchgate.netnih.gov
Prediction of Ligand-Receptor Interactions and Binding Modes
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. The goal of QSAR is to develop a mathematical equation that can predict the activity of new, untested compounds based solely on their structural features. nih.gov
Table 3: Examples of Molecular Descriptors Used in QSAR Modeling for this compound This table lists various types of molecular descriptors that would be calculated for this compound to build a QSAR model.
| Descriptor Class | Example Descriptors | Information Encoded |
| 1D Descriptors | Molecular Weight, Atom Count, Bond Count | Basic molecular composition |
| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP, Wiener Index | Molecular connectivity, polarity, hydrophobicity |
| 3D Descriptors | Molecular Volume, Surface Area, Principal Moments of Inertia | Three-dimensional shape and size |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Partial Charges | Electronic structure and reactivity |
Development of QSAR Models for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling discipline that aims to delineate a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Over the past several decades, the use of theoretical predictions through mathematical methods has become increasingly prevalent in chemistry, saving significant resources and time. liverpool.ac.uk The core principle of QSAR lies in the hypothesis that variations in the structural or physicochemical properties of compounds within a series are responsible for the observed differences in their biological or chemical effects.
While specific QSAR models exclusively developed for this compound analogues are not extensively documented in publicly available literature, the methodologies for creating such models for structurally related compounds, such as furan-containing molecules or other aromatic esters, are well-established. For instance, studies on analogues like 2-phenyl-2,3-dihydrobenzofurans demonstrate the process of creating and validating various QSAR models to predict specific activities, such as antileishmanial effects. nih.gov
The development of these models typically involves several key stages:
Data Set Curation: A series of analogue compounds with experimentally determined biological activities is compiled.
Molecular Descriptor Calculation: A wide range of numerical values, or "descriptors," that characterize the physicochemical properties of the molecules are calculated. These can include constitutional, topological, geometric, and electronic descriptors.
Model Generation: Statistical methods are employed to build a mathematical equation that links the descriptors to the activity. Common techniques include Multiple Linear Regression (MLR), Random Forest (RF), and Support Vector Regression (SVR). nih.gov
Validation: The predictive power of the generated model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.
A more advanced approach, 3D-QSAR, considers the three-dimensional structure of the molecules and their interaction fields. nih.gov Comparative studies have shown that 3D-QSAR models can be superior to descriptor-based models, as they provide insights into the spatial arrangement of structural features that are crucial for activity. nih.gov Analysis of the Molecular Interaction Fields (MIFs) in a robust 3D-QSAR model can reveal the most important structural features required for a desired activity, thereby guiding the rational design of new, more potent analogues. nih.gov
Comparison of QSAR Modeling Approaches
| Modeling Approach | Basis of Model | Common Statistical Methods | Key Output |
|---|---|---|---|
| Descriptor-Based QSAR | Calculated 1D, 2D, or 3D molecular descriptors (e.g., molecular weight, logP, polar surface area). | Multiple Linear Regression (MLR), Random Forest (RF), Support Vector Regression (SVR). nih.gov | A mathematical equation correlating descriptors with biological activity. |
| 3D-QSAR | 3D molecular structures and their surrounding interaction fields (steric, electrostatic). nih.gov | Partial Least Squares (PLS) regression. nih.gov | Contour maps indicating regions where specific properties (e.g., bulk, charge) enhance or diminish activity. |
Predictive Modeling of Biological Activities
Predictive modeling, particularly through machine learning (ML) and artificial intelligence (AI) techniques, is increasingly applied to forecast the properties and activities of chemical compounds. For aromatic compounds like this compound, these models are particularly useful in fields such as fragrance and flavor science.
Predictive Modeling for Aroma Pleasantness
| Molecule | Predicted Odor Pleasantness | Other Predicted Properties |
|---|---|---|
| C9H18O2 | Highest | Meets all property constraints |
| Molecule 2 | Lower | Meets all property constraints |
| Molecule 3 | Lower | Meets all property constraints |
| Molecule 4 | Lower | Meets all property constraints |
| Molecule 5 | Lower | Meets all property constraints |
| Molecule 6 | Lower | Meets all property constraints |
Cheminformatics and Data Mining for Structure-Property Correlations
Cheminformatics is an interdisciplinary field that combines chemistry, computer science, and information science to analyze and model chemical data. liverpool.ac.uk A primary application of cheminformatics is the establishment of quantitative structure-property relationships (QSPRs) and structure-activity relationships (QSARs), which investigate the link between molecular structures and their experimentally observed properties or activities through computational modeling. liverpool.ac.uk
For a compound like this compound, cheminformatics tools allow for the calculation and compilation of numerous molecular descriptors from its structure. These descriptors, stored in extensive databases like PubChem, provide the raw data for data mining efforts aimed at discovering structure-property correlations. nih.gov Properties such as molecular weight, XLogP3 (a measure of lipophilicity), hydrogen bond donor/acceptor counts, and polar surface area are fundamental to these analyses. nih.gov
Computed Molecular Properties of this compound
A selection of computed descriptors for this compound, which serve as the basis for cheminformatics and data mining studies. Data sourced from PubChem. nih.gov
| Property/Descriptor | Value | Computing Source |
|---|---|---|
| Molecular Weight | 216.23 g/mol | PubChem 2.2 |
| XLogP3 | 3.1 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 4 | Cactvs 3.4.8.18 |
| Exact Mass | 216.078644241 Da | PubChem 2.2 |
| Polar Surface Area | 39.4 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 16 | PubChem |
Future Directions and Emerging Research Avenues for Phenethyl 2 Furoate
Development of Novel Synthetic Strategies
The synthesis of furoate esters, including phenethyl 2-furoate, is an active area of research, with a strong emphasis on developing more efficient and environmentally friendly methods. Traditional synthesis often involves the esterification of 2-furoic acid with phenethyl alcohol. conicet.gov.ar However, researchers are exploring novel catalytic systems and reaction conditions to improve yields and reduce waste.
One promising approach involves the use of heterogeneous catalysts, such as tungstophosphoric acid supported on zirconia, which has been investigated for the clean esterification of 2-furoic acid. conicet.gov.ar Another avenue is the oxidative esterification of furfural (B47365), a biomass-derived aldehyde, which can be a precursor to furoic acid and its esters. mdpi.com Gold nanoparticles immobilized on alkaline-earth metal oxide supports have shown high efficiency in the oxidative esterification of furfural to produce various alkyl furoates. mdpi.com These methods align with the principles of green chemistry by utilizing renewable feedstocks and minimizing the use of hazardous reagents. tradebe.com
Furthermore, enzymatic and biocatalytic approaches are gaining traction. Lipases, for instance, can be used for the synthesis of furfuryl esters in continuous flow systems, offering a highly active, stable, and recyclable catalytic option. researchgate.net The development of such biocatalysts presents a sustainable alternative to conventional chemical synthesis. jocpr.comnih.gov
| Synthetic Approach | Catalyst/Reagent | Precursor | Key Advantages |
| Esterification | Tungstophosphoric acid/zirconia | 2-Furoic acid | Clean reaction, heterogeneous catalyst. conicet.gov.ar |
| Oxidative Esterification | Gold nanoparticles on metal oxides | Furfural | High yield and selectivity, utilizes biomass precursor. mdpi.com |
| Biocatalysis | Lipase (B570770) | Furfuryl alcohol | Green, recyclable catalyst, continuous flow potential. researchgate.net |
| Acid Chloride Route | tert-Butyl hypochlorite | 5-(Chloromethyl)furfural | High yield for producing furoate ester precursors. |
Advanced Mechanistic Elucidation of Biological Actions
While this compound is recognized as a flavoring agent, its broader biological activities are not yet fully understood. nih.gov Future research is poised to delve deeper into the molecular mechanisms underlying its potential physiological effects. Studies could investigate its interactions with specific cellular targets, such as olfactory receptors, to understand how it contributes to flavor perception. google.com
The furan (B31954) ring within the molecule is of particular interest, as furan derivatives have been shown to possess a range of biological properties, including antimicrobial and anti-inflammatory activities. unipi.itontosight.ai Research into brominated 2(5H)-furanone derivatives, for example, has revealed their potential to interfere with bacterial quorum sensing, a cell-to-cell communication system. unipi.it Investigating whether this compound or its metabolites exhibit similar activities could open up new avenues for its application.
Advanced analytical techniques will be crucial in these investigations. For instance, molecular docking studies could predict the binding affinity of this compound to various proteins, providing insights into its potential biological targets. researchgate.net Furthermore, understanding the metabolism of this compound, including the potential for furan ring opening and the reactivity of the resulting metabolites, is essential for a comprehensive safety evaluation. nih.gov
Integration of Multi-Omics Data in Furoate Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the biological impact of chemical compounds. nih.gov Integrating multi-omics data can provide a comprehensive picture of the cellular response to this compound. embopress.orgbroadinstitute.org
For example, metabolomics studies could identify the metabolic pathways affected by this compound exposure. The Human Metabolome Database already lists this compound, providing a starting point for such investigations. hmdb.ca By analyzing changes in the metabolome of cells or organisms exposed to the compound, researchers can gain insights into its mechanism of action. jppres.comnih.gov
Proteomics can identify proteins that are differentially expressed or modified in the presence of this compound, potentially revealing its direct or indirect targets. sigmaaldrich.com Similarly, transcriptomics can show how the compound influences gene expression. nih.gov The combined analysis of these datasets can help to construct detailed molecular networks and generate new hypotheses about the biological roles of this compound. embopress.orgnih.gov
Sustainable Production and Green Chemistry Applications
The principles of green chemistry are increasingly guiding the synthesis of chemical compounds, aiming to minimize environmental impact and maximize resource efficiency. tradebe.comeuropa.eu For this compound, this translates to a focus on sustainable production methods and the use of renewable resources.
The synthesis of furoate esters from biomass-derived precursors like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) is a key area of green chemistry research. mdpi.comebi.ac.uk These platform molecules can be obtained from lignocellulosic biomass, offering a renewable alternative to petroleum-based feedstocks. acs.org The development of efficient catalytic processes to convert these precursors into furoate esters is a major goal. mdpi.com
Ionic liquids and deep eutectic solvents are also being explored as environmentally benign reaction media for biomass processing and chemical synthesis. acs.org These solvents can offer advantages in terms of recyclability and reduced volatility compared to traditional organic solvents.
Q & A
Q. What are the primary synthetic routes for phenethyl 2-furoate in laboratory settings?
this compound can be synthesized via:
- Acid-catalyzed condensation : Ethyl 2-furoate reacts with phenethyl alcohol under acidic conditions (e.g., H₂SO₄), yielding this compound through esterification .
- Electrochemical oxidation : Sustainable methods using iodide catalysts and graphite electrodes in methanol enable esterification of furfural derivatives, avoiding stoichiometric oxidants .
Q. What analytical techniques are commonly used to quantify this compound in complex matrices?
- Gas chromatography-mass spectrometry (GC-MS) : Effective for volatile furan derivatives, with detection limits sensitive to matrix effects (e.g., wine volatiles) .
- Fourier-transform infrared spectroscopy (FTIR) : Identifies functional groups like ester carbonyls, though requires complementary methods for quantification .
Q. How does grape variety influence this compound concentrations in wine?
Grape varietals with higher furan precursors (e.g., certain Vitis vinifera strains) yield increased ethyl 2-furoate, a structural analog, during fermentation. However, malolactic fermentation (MLF) and yeast strain interactions can modulate final concentrations .
Advanced Research Questions
Q. How do CoN₄ sites in Co-SA/3DOM-NC catalysts influence the oxidative esterification of furfural to this compound?
Atomically dispersed CoN₄ sites in hierarchically porous carbon enhance electron transfer and stabilize intermediates, achieving >90% selectivity under mild conditions. Kinetic studies suggest a Langmuir-Hinshelwood mechanism, where methanol adsorption and furfural oxidation occur synergistically .
Q. What experimental variables explain contradictory findings on this compound yields during malolactic fermentation (MLF)?
Discrepancies arise from:
- MLF induction method : Spontaneous vs. induced MLF alters bacterial consortia, affecting butyrolactone (a competing furan) production .
- Yeast-MLF interactions : Non-Saccharomyces strains may metabolize furans differently, requiring controlled co-inoculation studies .
- Resolution : Replicate experiments using PICOT framework (Population: wine matrix; Intervention: MLF protocol; Comparison: spontaneous vs. induced; Outcome: furan concentration; Time: fermentation duration) .
Q. Can computational methods predict this compound’s reaction kinetics with hydroxyl radicals?
Density functional theory (DFT) simulations reveal dominant H-abstraction pathways at the α-carbon of the furan ring, with rate constants aligning with experimental flame studies. Validation requires coupled laser diagnostics (e.g., LIF) and shock-tube experiments .
Q. How do electrochemical synthesis routes for this compound align with green chemistry principles?
Constant-current electrolysis in methanol avoids toxic oxidants (e.g., CrO₃), reduces metal catalyst reliance, and achieves 85% yield with minimal waste. Life-cycle analysis (LCA) is recommended to compare energy efficiency vs. traditional methods .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis via acid-catalyzed condensation?
- Process optimization : Real-time FTIR monitoring of esterification progress reduces side-product formation .
- DoE (Design of Experiments) : Taguchi methods can identify critical factors (e.g., H₂SO₄ concentration, reaction time) affecting yield .
Methodological Frameworks
How to structure a research question on this compound’s bioactivity using the PEO framework?
Q. How to evaluate conflicting data on this compound’s stability in environmental matrices?
Apply systematic review protocols:
- Meta-analysis : Pool data from studies using standardized GC-MS protocols.
- Sensitivity analysis : Assess impact of variables like pH, temperature, and matrix composition .
Ethical and Reporting Standards
Q. What ethical considerations apply to in vitro studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
